1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 4-fluorophenyl group at position 1, a pyridin-4-yl group at position 5, and a thiophen-2-ylmethyl carboxamide moiety at position 3.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVSSDMCHKPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinyl and Thiophenyl Groups: These groups can be attached via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs targeting various diseases.
Biological Studies: Used in studying the interaction of triazole derivatives with biological targets such as enzymes and receptors.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the triazole ring and other functional groups allows for specific binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities or properties. Data is derived from crystallographic, synthetic, and pharmacological studies of related triazole, pyrazole, and thiazole derivatives.
Structural and Functional Insights
- Fluorinated Groups: The 4-fluorophenyl moiety in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a trend observed in Compound 4 and the thieno-pyrazole derivative .
- Heterocyclic Diversity : Replacement of pyridine (target compound) with thiazole (Compound 4) or thiadiazole () alters electronic properties and binding affinities. For example, thiadiazole-containing analogs exhibit improved CNS penetration .
- Carboxamide Linkers : The thiophen-2-ylmethyl carboxamide in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl benzyl in ), which prioritize target selectivity over solubility .
Crystallographic and Computational Analysis
- Structural Characterization : Tools like SHELXL () and WinGX () have been critical in resolving the crystal structures of analogs, revealing intermolecular interactions (e.g., π-π stacking in fluorophenyl groups) that stabilize ligand-receptor complexes .
- Thermodynamic Stability : The ethoxyphenyl-oxazole derivative () exhibits strong hydrogen-bonding networks, a feature the target compound may share due to its carboxamide and pyridine groups .
Biological Activity
1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H28FN5O2S, with a molecular weight of 481.6 g/mol. The structure includes a triazole ring, which is a key feature contributing to its biological activity.
Pharmacological Profile
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities:
Antimicrobial Activity
Triazoles have been noted for their effectiveness against various pathogens. Studies show that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives have shown higher potency than established antibiotics like vancomycin and ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Triazoles have been reported to inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in tumor cells .
Antifungal Activity
Triazoles are widely recognized as antifungal agents. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. This mechanism has been well-documented in various studies focusing on triazole derivatives .
Case Studies and Research Findings
The biological activity of 1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting targets involved in critical biochemical pathways.
- Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi or disrupting bacterial cell membranes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through various signaling cascades.
Q & A
Q. Advanced
- DFT Calculations : Predict regioselectivity in triazole formation and optimize transition states for key steps (e.g., cycloaddition barriers) .
- Molecular Dynamics : Simulate solvent effects on solubility and aggregation behavior .
- Reaction Path Search : Use quantum chemical tools (e.g., GRRM) to identify low-energy pathways and byproduct formation risks .
What experimental frameworks assess the compound’s biological activity?
Q. Basic
- Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates; compare IC₅₀ values against controls .
- Cellular Uptake Studies : Label the compound with fluorescent tags (e.g., BODIPY) to track penetration in cell lines .
- Docking Simulations : Map binding interactions with proteins (e.g., EGFR or COX-2) using AutoDock or Schrödinger .
How should researchers address discrepancies in reported bioactivity data?
Q. Advanced
- Batch Reproducibility : Verify purity (>95% via HPLC) and crystallinity, as polymorphic forms can alter activity .
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets across structural analogs (e.g., fluorophenyl vs. bromophenyl derivatives) to identify substituent-dependent trends .
What analytical techniques ensure compound purity and stability?
Q. Basic
- HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) using C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during storage and lyophilization .
- Karl Fischer Titration : Quantify residual solvents (e.g., DMF or THF) to meet ICH guidelines .
How can researchers design derivatives with enhanced pharmacokinetic properties?
Q. Advanced
- SAR Studies : Replace the thiophene methyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Prodrug Strategies : Mask the carboxamide as an ester or amide to enhance membrane permeability .
- ADMET Predictions : Use QSAR models (e.g., SwissADME) to prioritize derivatives with favorable logP and CYP450 inhibition profiles .
What methodologies address stability issues in long-term storage?
Q. Advanced
- Degradation Pathways : Identify hydrolysis-prone sites (e.g., triazole ring) via forced degradation (acid/base/oxidative stress) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent aggregation .
- Light Sensitivity Testing : Store samples under UV/visible light (ICH Q1B) to determine photodegradation kinetics .
How can high-throughput screening (HTS) accelerate discovery?
Q. Advanced
- Library Design : Generate 50–100 analogs via parallel synthesis, varying substituents on the pyridyl and thiophene groups .
- Automated Assays : Use liquid handlers for dose-response curves (e.g., 10-point dilutions) in 384-well plates .
- Data Integration : Apply machine learning (e.g., Random Forest) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
